molecular formula C13H14N2O3 B2727779 4-[2-(Furan-2-yl)cyclopropanecarbonyl]morpholine-3-carbonitrile CAS No. 1394712-65-2

4-[2-(Furan-2-yl)cyclopropanecarbonyl]morpholine-3-carbonitrile

Cat. No.: B2727779
CAS No.: 1394712-65-2
M. Wt: 246.266
InChI Key: LJODZCIPDGTQDM-UHFFFAOYSA-N
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Description

4-[2-(Furan-2-yl)cyclopropanecarbonyl]morpholine-3-carbonitrile is an organic compound with the molecular formula C13H14N2O3 and a molecular weight of 246.266 g/mol. This compound features a furan ring, a cyclopropane moiety, and a morpholine ring, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Furan-2-yl)cyclopropanecarbonyl]morpholine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst, a boron reagent, and mild reaction conditions.

Industrial Production Methods

the principles of green chemistry and the use of biomass-derived furan platform chemicals (FPCs) could be applied to develop sustainable production methods .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Furan-2-yl)cyclopropanecarbonyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

    Nucleophiles: Such as sodium azide (NaN3) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives .

Scientific Research Applications

4-[2-(Furan-2-yl)cyclopropanecarbonyl]morpholine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(Furan-2-yl)cyclopropanecarbonyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives, such as:

  • Furan-2-carboxylic acid
  • 2,5-Furandicarboxylic acid
  • Furan-2-aldehyde

Uniqueness

4-[2-(Furan-2-yl)cyclopropanecarbonyl]morpholine-3-carbonitrile is unique due to its combination of a furan ring, a cyclopropane moiety, and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

4-[2-(furan-2-yl)cyclopropanecarbonyl]morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c14-7-9-8-17-5-3-15(9)13(16)11-6-10(11)12-2-1-4-18-12/h1-2,4,9-11H,3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJODZCIPDGTQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2CC2C3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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